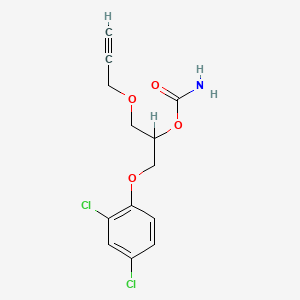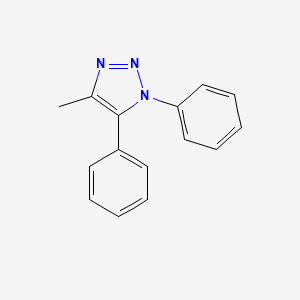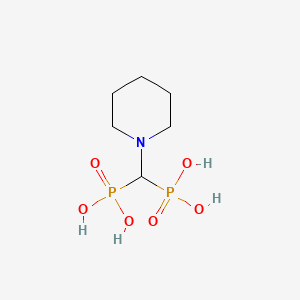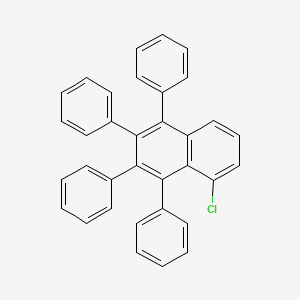![molecular formula C16H13NO4 B14683591 [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate CAS No. 34994-60-0](/img/structure/B14683591.png)
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylprop-2-enyl group and a nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with [(Z)-3-phenylprop-2-enol]. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid under reflux conditions. The reaction mixture is heated to around 80°C under an inert atmosphere like argon to prevent oxidation .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow systems. This method involves the reduction and esterification of 4-nitrobenzoic acid in a single step, utilizing catalysts such as palladium on carbon (Pd/C) and operating under high pressure and temperature conditions to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; sulfur trioxide for sulfonation.
Major Products Formed
Reduction: 4-aminobenzoate and [(Z)-3-phenylprop-2-enol].
Substitution: Nitro-substituted or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the production of dyes and pharmaceuticals due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of the phenylprop-2-enyl group.
Benzocaine (ethyl 4-aminobenzoate): A local anesthetic derived from 4-nitrobenzoic acid.
Uniqueness
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is unique due to the presence of the phenylprop-2-enyl group, which imparts different chemical and biological properties compared to simpler esters like ethyl 4-nitrobenzoate. This structural difference can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
34994-60-0 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H13NO4/c18-16(14-8-10-15(11-9-14)17(19)20)21-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4- |
Clave InChI |
XCMXILLCTHAGGD-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)




![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)






